molecular formula C19H14N2O5 B273760 N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide

N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide

Cat. No. B273760
M. Wt: 350.3 g/mol
InChI Key: YNCYJVPABIGSJE-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide, also known as BOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BOA is a synthetic compound that belongs to the class of oxazolone derivatives and has been shown to possess several biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of several enzymes, including COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has also been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory mediators. In addition, N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been shown to possess antiviral activity against several viruses, including HSV-1 and HSV-2.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide in lab experiments is its potent biological activity, which makes it a potential candidate for the development of novel anti-inflammatory, anticancer, and antiviral agents. However, one of the limitations of using N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide in lab experiments is its synthetic nature, which may limit its applicability in certain biological systems.

Future Directions

There are several future directions for the research on N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide, including the development of novel anti-inflammatory, anticancer, and antiviral agents based on its chemical structure. In addition, further studies are needed to elucidate the mechanism of action of N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide and its potential applications in other fields of scientific research, including neuroscience and immunology.

Synthesis Methods

N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-4-(1,3-benzodioxol-5-yl)butyric acid with 4-formylphenyl acetic acid in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The resulting intermediate is then subjected to cyclization in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the final product, N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide.

Scientific Research Applications

N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been shown to possess potent anti-inflammatory and antitumor properties, making it a potential candidate for the development of novel anti-inflammatory and anticancer agents. In biochemistry, N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In pharmacology, N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

Product Name

N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

N-[4-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C19H14N2O5/c1-11(22)20-14-5-3-13(4-6-14)18-21-15(19(23)26-18)8-12-2-7-16-17(9-12)25-10-24-16/h2-9H,10H2,1H3,(H,20,22)/b15-8+

InChI Key

YNCYJVPABIGSJE-OVCLIPMQSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)O2

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2

Origin of Product

United States

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